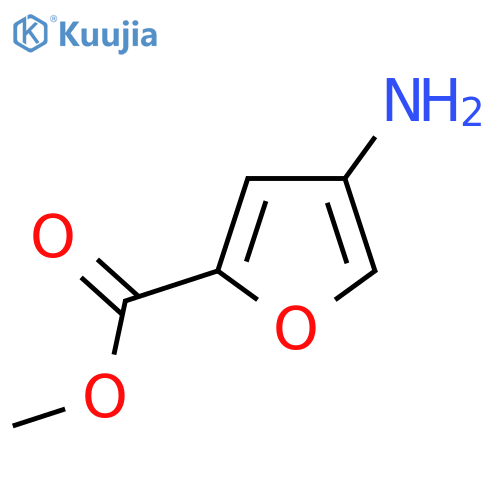

Cas no 1170778-05-8 (methyl 4-aminofuran-2-carboxylate)

methyl 4-aminofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-aminofuran-2-carboxylate

- methyl 4-amino-furan-2-carboxylate

- ZB0374

- SY269578

-

- MDL: MFCD23134166

- インチ: 1S/C6H7NO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3

- InChIKey: YFVAXGLBXSDYEN-UHFFFAOYSA-N

- SMILES: O1C=C(C=C1C(=O)OC)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 10

- 回転可能化学結合数: 2

- 複雑さ: 137

- トポロジー分子極性表面積: 65.5

- XLogP3: 0.5

methyl 4-aminofuran-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01382-5g |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 5g |

$2000 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1550-1G |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 1g |

¥ 5,148.00 | 2023-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1550-100.0mg |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 100.0mg |

¥1544.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1550-250mg |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 250mg |

¥2058.0 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1193067-1g |

Methyl 4-Aminofuran-2-carboxylate |

1170778-05-8 | 95% | 1g |

$1320 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1550-100mg |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 100mg |

¥1544.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1550-1g |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 1g |

¥5148.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1550-250.0mg |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 250.0mg |

¥2058.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1550-1.0g |

methyl 4-aminofuran-2-carboxylate |

1170778-05-8 | 95% | 1.0g |

¥5148.0000 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1193067-1g |

Methyl 4-Aminofuran-2-carboxylate |

1170778-05-8 | 95% | 1g |

$1320 | 2025-02-19 |

methyl 4-aminofuran-2-carboxylate 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

6. Book reviews

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

methyl 4-aminofuran-2-carboxylateに関する追加情報

Methyl 4-aminofuran-2-carboxylate (CAS No. 1170778-05-8): A Comprehensive Overview

Methyl 4-aminofuran-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1170778-05-8, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a unique structure that combines a furan ring with an amino and a carboxylate group, has garnered attention for its potential applications in drug development and synthetic chemistry.

The molecular structure of methyl 4-aminofuran-2-carboxylate consists of a furan backbone substituted with an amino group at the 4-position and a methyl ester group at the 2-position. This configuration makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of both polar functional groups enhances its reactivity, making it a valuable building block for various chemical transformations.

In recent years, the interest in furan derivatives has surged due to their diverse biological activities and synthetic utility. Methyl 4-aminofuran-2-carboxylate, as a derivative of furan, has been explored for its potential in developing novel therapeutic agents. Studies have shown that furan-based compounds can exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

One of the most compelling aspects of methyl 4-aminofuran-2-carboxylate is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop new scaffolds for drug candidates. For instance, the amino group can be further functionalized to introduce additional pharmacophores, while the carboxylate group can participate in salt formation or serve as a site for covalent bonding with other molecules. This flexibility has made it a popular choice in medicinal chemistry.

The pharmaceutical industry has been particularly interested in exploring the potential of 4-amino derivatives due to their broad spectrum of biological activities. Methyl 4-aminofuran-2-carboxylate has been investigated as a precursor for various drug candidates targeting different diseases. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in the synthesis of complex molecules that could potentially address unmet medical needs.

Recent advancements in synthetic methodologies have further enhanced the utility of methyl 4-aminofuran-2-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have enabled researchers to introduce specific functional groups with high precision. These advancements have not only improved the yield and purity of synthetic products but also opened new avenues for drug discovery.

The use of computational chemistry and molecular modeling has also played a crucial role in understanding the behavior of methyl 4-aminofuran-2-carboxylate in various chemical environments. These tools have helped researchers predict the outcomes of reactions and optimize synthetic pathways, thereby accelerating the development of new drug candidates.

In addition to its pharmaceutical applications, methyl 4-aminofuran-2-carboxylate has found utility in materials science and industrial chemistry. Its unique structural properties make it suitable for developing novel polymers and coatings with enhanced durability and functionality. The compound's ability to form stable complexes with other molecules also makes it valuable in catalysis and separation processes.

The environmental impact of using methyl 4-aminofuran-2-carboxylate has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with the growing emphasis on sustainable chemistry practices in the industry.

Future research directions for methyl 4-aminofuran-2-carboxylate are likely to focus on expanding its applications in drug development and exploring new synthetic methodologies. The compound's versatility and reactivity make it a promising candidate for further investigation, particularly in areas where novel bioactive molecules are needed.

In conclusion, methyl 4-aminofuran-2-carboxylate (CAS No. 1170778-05-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and industrial chemistry. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules, while its broad range of biological activities suggests numerous therapeutic applications. As research continues to evolve, methyl 4-aminofuran-2-carboxylate is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions.

1170778-05-8 (methyl 4-aminofuran-2-carboxylate) Related Products

- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)

- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)

- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)

- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)

- 1034131-06-0(7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)

- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)

- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)

- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)

- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)

- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)